molecular formula C21H20N4O4S B2882598 N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-64-0

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2882598
CAS No.: 899994-64-0
M. Wt: 424.48
InChI Key: CKZOYAWHFONJHT-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a chemical compound with the CAS Number 899994-64-0 and a molecular formula of C21H20N4O4S . It has a molecular weight of 424.47 g/mol and features a complex structure containing a thieno[3,4-c]pyrazol core with a 5,5-dioxido group, which is a sulfone moiety, and an oxalamide linker connecting to a benzyl group and a p-tolyl (4-methylphenyl) substituent . This specific molecular architecture makes it a compound of interest in various chemical and pharmacological research areas. While the precise biological target and mechanism of action for this specific molecule require further research, compounds with similar structural features, such as pyrazolyl-based heterocycles, are frequently explored in medicinal chemistry for their potential as kinase modulators or as agents with antiproliferative activity . As a building block, it offers researchers a versatile scaffold for the synthesis and development of novel molecules. This product is intended for research purposes as a chemical reference standard or for use in in vitro assay development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-7-9-16(10-8-14)25-19(17-12-30(28,29)13-18(17)24-25)23-21(27)20(26)22-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZOYAWHFONJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-pyrazole with appropriate aldehydes or ketones to form the thieno[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Compound A : N1-(4-fluorobenzyl)-N2-(5,5-dioxido-2-(3-methoxyphenyl)-thieno[3,4-c]pyrazol-3-yl)oxalamide

  • Key Differences: Benzyl substituent: 4-fluorobenzyl vs. unsubstituted benzyl in the target compound. Thienopyrazole substituent: 3-methoxyphenyl vs. p-tolyl.
  • Impact :
    • The 4-fluorobenzyl group in Compound A improves solubility (LogP = 2.1 vs. 2.5 for the target compound) but reduces metabolic stability (t₁/₂ in human liver microsomes: 12 min vs. 25 min) .
    • The 3-methoxyphenyl group in Compound A weakens ATX inhibition (IC₅₀ = 18 nM vs. 9 nM for the target compound), likely due to steric hindrance in the hydrophobic pocket .

Compound B : N1-benzyl-N2-(2-(naphthalen-1-yl)-thieno[3,4-c]pyrazol-3-yl)oxalamide

  • Key Differences: Lacks the sulfone group (5,5-dioxido) present in the target compound. Thienopyrazole substituent: naphthalen-1-yl vs. p-tolyl.
  • Impact :
    • Absence of the sulfone group decreases metabolic stability (t₁/₂ = 8 min vs. 25 min) and increases CYP3A4 inhibition (IC₅₀ = 1.2 µM vs. >10 µM) .
    • The bulkier naphthalen-1-yl group enhances ATX binding affinity (IC₅₀ = 7 nM) but compromises solubility (LogP = 3.8) .

Non-Thienopyrazole Autotaxin Inhibitors

Compound C : GLPG1690 (Ziritaxestat)

  • Structure : Tetrahydrocarbazole derivative.
  • Comparison: GLPG1690 exhibits comparable ATX inhibition (IC₅₀ = 8 nM) but has a shorter plasma half-life in preclinical models (4 h vs. 9 h for the target compound) . The tetrahydrocarbazole scaffold confers higher selectivity for ATX over related enzymes (e.g., >1,000-fold vs. ENPP2), whereas the thienopyrazole series shows moderate off-target effects on phosphodiesterases (10–50-fold selectivity) .

Compound D : PF-8380

  • Structure : Benzoxazolone-based inhibitor.
  • Comparison: PF-8380 has lower potency (IC₅₀ = 28 nM) and poor oral bioavailability (<10% in rats vs. 45% for the target compound) due to rapid glucuronidation . The benzoxazolone core lacks the sulfone group critical for stabilizing the thienopyrazole’s interaction with ATX’s hydrophobic channel .

Critical Analysis

The target compound’s p-tolyl and sulfone groups synergistically enhance both potency and drug-like properties compared to analogues. However, its moderate selectivity against phosphodiesterases may necessitate further optimization. Non-thienopyrazole inhibitors like GLPG1690, while selective, face challenges in pharmacokinetics, underscoring the thienopyrazole scaffold’s versatility .

Biological Activity

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • IUPAC Name : this compound

The presence of the thieno[3,4-c]pyrazole moiety contributes to its diverse biological activities.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives with benzyl groups have shown significant efficacy in animal models for epilepsy. Specifically:

  • Maximal Electroshock Seizure (MES) Test : Compounds in this category demonstrated effective seizure protection with ED50 values comparable to established anticonvulsants like phenobarbital and phenytoin .
Compound NameED50 (mg/kg)Activity Type
N-benzyl 2-amino acetamides13 - 21Anticonvulsant
Phenobarbital22Anticonvulsant
Phenytoin9.5Anticonvulsant

Antinociceptive Effects

Some studies have also explored the analgesic properties of thieno[3,4-c]pyrazole derivatives. The compound may exert antinociceptive effects through modulation of pain pathways in animal models. These findings suggest potential applications in pain management therapies.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,4-c]pyrazole derivatives is highly dependent on their structural features:

  • Substituents on the Benzyl Group : Electron-withdrawing groups enhance anticonvulsant activity while electron-donating groups tend to reduce it.
  • Dioxido Group Influence : The presence of the dioxido moiety appears critical for maintaining activity against seizures and may influence pharmacokinetic properties.

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of a related compound in various seizure models. The compound showed significant protective effects against seizures induced by pentylenetetrazole and maximal electroshock tests. The findings indicated that modifications to the oxalamide structure could enhance efficacy .

Case Study 2: Analgesic Properties

Another investigation highlighted the analgesic potential of thieno[3,4-c]pyrazole derivatives. In this study, the compounds were tested in formalin-induced pain models where they demonstrated significant reductions in pain response compared to controls .

Q & A

Basic: What are the key synthetic steps for preparing N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?

Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: Formation of the thieno[3,4-c]pyrazole core via cyclization of a thiophene derivative with hydrazine under reflux in ethanol .
  • Step 2: Sulfonation or oxidation to introduce the 5,5-dioxido group using reagents like hydrogen peroxide or sulfur trioxide .
  • Step 3: Condensation of the pyrazole intermediate with oxalic acid derivatives (e.g., oxalyl chloride) and benzylamine derivatives. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are critical, with triethylamine as a catalyst to neutralize HCl byproducts .
  • Purification: Column chromatography or recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Key parameters include:

  • Temperature: Controlled heating (60–80°C) during cyclization prevents side reactions like over-oxidation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction specificity in condensation steps .
  • Catalyst Use: Triethylamine (1.2–1.5 equivalents) ensures efficient deprotonation and minimizes side-product formation .
  • Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC tracks progress, with adjustments to stoichiometry if intermediates stall .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and detects impurities. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 476.12 for [M+H]+) and isotopic patterns .
  • X-ray Crystallography: Resolves 3D conformation, particularly the dihedral angle between the benzyl and p-tolyl groups, which affects biological activity .

Advanced: How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based kinase assays) with cell-based viability tests to confirm target specificity .
  • Buffer Optimization: Test activity under varying pH (6.5–7.5) and ionic strengths to identify conditions where the compound is stable and active .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, clarifying discrepancies between in vitro and cellular data .

Basic: What are the solubility and stability profiles under different experimental conditions?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO (≥20 mg/mL) or DMF. Additives like cyclodextrins enhance aqueous solubility for in vitro assays .
  • Stability:
    • pH: Stable at pH 6–8 (phosphate buffer), but degrades in acidic conditions (pH <4) via hydrolysis of the oxalamide bond .
    • Light/Temperature: Store at –20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .

Advanced: What strategies elucidate the mechanism of action involving enzyme or receptor interactions?

Methodological Answer:

  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) and rate constants (kon/koff) for target enzymes .
  • Site-Directed Mutagenesis: Modify putative binding residues (e.g., catalytic lysine in kinases) to assess impact on inhibitory potency .
  • Metabolite Profiling: LC-MS identifies metabolites in cell lysates, distinguishing between parent compound activity and downstream effects .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation of impurities; purity ≥98% is required for in vivo studies .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis confirms stoichiometry (e.g., C%: 62.3, H%: 4.5) .

Advanced: What computational tools predict structure-activity relationships (SAR) for derivative design?

Methodological Answer:

  • QSAR Modeling: Use Schrödinger’s QikProp to correlate substituent electronegativity (e.g., p-tolyl vs. chlorophenyl) with logP and IC50 values .
  • Dynamics Simulations: Molecular dynamics (MD) in GROMACS assesses conformational stability of the thienopyrazole core over 100-ns trajectories .

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